Cas no 1349717-77-6 (4-Bromo-6-ethyl-2-methylbenzonitrile)

1349717-77-6 structure

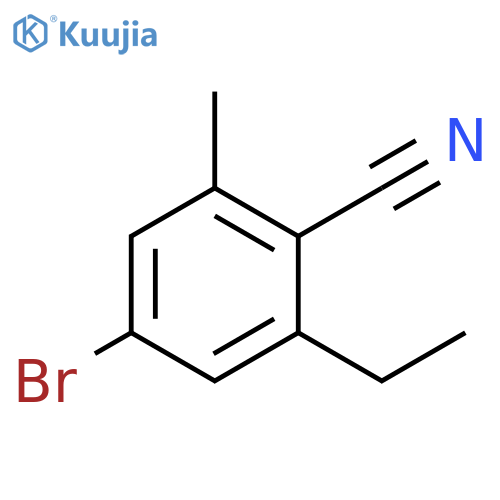

商品名:4-Bromo-6-ethyl-2-methylbenzonitrile

CAS番号:1349717-77-6

MF:C10H10BrN

メガワット:224.097101688385

CID:4591654

4-Bromo-6-ethyl-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-BROMO-2-ETHYL-6-METHYLBENZONITRILE

- 4-Bromo-6-ethyl-2-methylbenzonitrile

-

- インチ: 1S/C10H10BrN/c1-3-8-5-9(11)4-7(2)10(8)6-12/h4-5H,3H2,1-2H3

- InChIKey: ZKNWZJQAKRBWLE-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=C(C)C=C(Br)C=C1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

4-Bromo-6-ethyl-2-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611622-1g |

4-Bromo-2-ethyl-6-methylbenzonitrile; . |

1349717-77-6 | 1g |

€1159.90 | 2024-07-19 | ||

| abcr | AB611622-500mg |

4-Bromo-2-ethyl-6-methylbenzonitrile; . |

1349717-77-6 | 500mg |

€844.40 | 2024-07-19 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590799-1g |

4-Bromo-2-ethyl-6-methylbenzonitrile |

1349717-77-6 | 97% | 1g |

¥4522.0 | 2023-04-02 | |

| abcr | AB611622-250mg |

4-Bromo-2-ethyl-6-methylbenzonitrile; . |

1349717-77-6 | 250mg |

€607.00 | 2024-07-19 |

4-Bromo-6-ethyl-2-methylbenzonitrile 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

1349717-77-6 (4-Bromo-6-ethyl-2-methylbenzonitrile) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1349717-77-6)4-Bromo-6-ethyl-2-methylbenzonitrile

清らかである:99%

はかる:1g

価格 ($):593